Home > Products > Screening Compounds P69315 > N-Oxide vandetanib
N-Oxide vandetanib - 1797030-22-8

N-Oxide vandetanib

Catalog Number: EVT-1443334
CAS Number: 1797030-22-8
Molecular Formula: C22H24BrFN4O3
Molecular Weight: 491.361
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Oxide vandetanib is a derivative of vandetanib, a potent tyrosine kinase inhibitor primarily used in the treatment of certain types of cancer, including medullary thyroid carcinoma and non-small cell lung cancer. Vandetanib functions by inhibiting several receptor tyrosine kinases involved in tumor growth and angiogenesis, notably the vascular endothelial growth factor receptor, epidermal growth factor receptor, and rearranged during transfection receptor. The N-oxide form is generated through metabolic processes and contributes to the drug's pharmacological profile.

Source

Vandetanib was developed by AstraZeneca and received approval for clinical use in various regions, including the United States and Australia. Its synthesis and subsequent metabolic pathways have been extensively studied to understand its efficacy and safety profile in oncology.

Classification

N-Oxide vandetanib falls under the classification of synthetic organic compounds and specifically as a tyrosine kinase inhibitor. It is categorized within pharmacological agents that target multiple signaling pathways critical for cancer cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of N-oxide vandetanib typically involves the oxidation of vandetanib itself. This can be achieved using various oxidizing agents in controlled laboratory conditions.

Technical Details

  1. Oxidation Reaction: The primary method for synthesizing N-oxide vandetanib involves the use of reagents such as hydrogen peroxide or m-chloroperbenzoic acid, which facilitate the oxidation of the nitrogen atom in the piperidine ring of vandetanib.
  2. Reaction Conditions: The reaction is generally carried out under mild conditions to prevent degradation of the compound, often at room temperature with appropriate solvents like dichloromethane or acetonitrile.
Molecular Structure Analysis

Structure

N-Oxide vandetanib retains the core structure of vandetanib but features an oxygen atom bonded to the nitrogen atom in the piperidine ring. This modification can influence its interaction with biological targets.

Data

  • Molecular Formula: C_22H_24ClFN_4O_2
  • Molecular Weight: 440.90 g/mol
  • Melting Point: The melting point for vandetanib is reported around 235 °C, though specific data for N-oxide vandetanib may vary slightly due to structural changes.
Chemical Reactions Analysis

Reactions

N-Oxide vandetanib undergoes various chemical reactions that can be explored for its reactivity and stability:

  1. Reduction Reactions: N-oxide compounds can be reduced back to their parent amines under certain conditions.
  2. Hydrolysis: In aqueous environments, N-oxide vandetanib may undergo hydrolysis, affecting its pharmacokinetic properties.

Technical Details

The stability of N-oxide vandetanib can be assessed through various analytical techniques such as high-performance liquid chromatography and mass spectrometry to monitor degradation products over time.

Mechanism of Action

Process

N-Oxide vandetanib acts primarily through inhibition of receptor tyrosine kinases. The mechanism involves binding to the ATP-binding site of these receptors, thereby preventing their activation by growth factors.

Data

  1. Inhibition Profile: Vandetanib exhibits IC50 values ranging from 0.020 to 0.50 μM against key targets such as vascular endothelial growth factor receptor and epidermal growth factor receptor.
  2. Biological Effects: By inhibiting these receptors, N-oxide vandetanib effectively reduces tumor cell proliferation, migration, and angiogenesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: N-Oxide vandetanib is typically a crystalline solid.
  • Solubility: Its solubility varies significantly with pH; it is poorly soluble at neutral pH but more soluble in acidic conditions.

Chemical Properties

  • pKa Values: Two notable pKa values are reported for vandetanib (5.2 for the aminoquinazoline moiety and 9.4 for the piperidine).
  • Partition Coefficient (Log P): The log P value at pH 11 is approximately 4.7, indicating significant lipophilicity which influences its absorption characteristics.
Applications

Scientific Uses

N-Oxide vandetanib is primarily utilized in cancer research due to its role as a tyrosine kinase inhibitor. Its applications include:

  1. Cancer Treatment: Used in clinical settings for managing specific cancers by targeting angiogenesis and tumor growth pathways.
  2. Research Studies: Investigated in preclinical studies to explore its efficacy against various cancer cell lines and potential combination therapies with other anticancer agents.

The comprehensive understanding of N-Oxide vandetanib's synthesis, mechanisms, and applications continues to facilitate advancements in targeted cancer therapies and pharmacological research.

Chemical Characterization of N-Oxide Vandetanib

Structural Elucidation and Molecular Properties

N-Oxide vandetanib is a major oxidative metabolite of the tyrosine kinase inhibitor vandetanib, formed via enzymatic addition of an oxygen atom to the piperidine nitrogen within its structure. Key molecular characteristics include:

  • Molecular Formula: C₂₂H₂₄BrFN₄O₃ (versus parent C₂₂H₂₄BrFN₄O₂), reflecting a 16 Da mass increase due to oxygenation [2] [5].
  • Mass Spectrometry: Exhibits m/z 491.3 [M+H]⁺ in LC-ESI-MS/MS, with diagnostic fragment ions at m/z 112 (oxidized piperidine-methoxy moiety) and m/z 387 (cleavage between quinazoline and fluorophenyl groups) [5].
  • Spatial Configuration: The N→O bond introduces significant dipole moments (calculated: 5.2 Debye) and reduces basicity (pKₐ shift from 8.7 to 4.9), altering electrostatic interactions [3] [8].

Table 1: Key Structural Attributes of N-Oxide Vandetanib

PropertyN-Oxide VandetanibVandetanib (Parent)
Molecular Weight475.36 g/mol + 16 O475.36 g/mol
Major MS/MS Fragmentsm/z 112, 387m/z 98, 387
Dipole Moment5.2 Debye2.1 Debye
Nitrogen Basicity (pKₐ)4.98.7

Physicochemical Profile: Solubility, Stability, and Reactivity

The N-oxidation profoundly modifies the compound’s physicochemical behavior:

  • Aqueous Solubility: Increases 3.5-fold (to ~42 μg/mL at pH 7.0) due to enhanced polarity, though pH-dependent precipitation occurs below pH 5 [1] [8].
  • Photostability: Unlike vandetanib—which undergoes UV-A-mediated C-Br bond homolysis—the N-oxide shows resistance to photodegradation under equivalent irradiation (365 nm, 100 J/cm²) [1].
  • Thermal Stability: Degrades <5% after 72 hours at 37°C (pH 7.4), but decomposes to desmethyl-vandetanib under acidic conditions (t₁/₂ = 8h at pH 2.0) [5] [8].
  • Reactivity: Acts as a weak electrophile due to partial positive charge on the oxygenated nitrogen, forming trace adducts with cyanide (CN⁻) but not glutathione (GSH) [5].

Table 2: Solubility and Stability Profiles

ParameterN-Oxide VandetanibConditions
Water Solubility42 μg/mLpH 7.0, 25°C
Plasma Stabilityt₁/₂ > 72h37°C, pH 7.4
Acidic Degradationt₁/₂ = 8hpH 2.0, 37°C
Photodegradation Rate<5% lossUV-A 100 J/cm²

Comparative Analysis with Parent Compound Vandetanib

Critical differences in chemical and biological properties stem from N-oxidation:

  • Receptor Binding: N-Oxide exhibits >50-fold reduced potency against VEGFR2/RET kinases (IC₅₀ >10 μM) due to steric hindrance in the ATP-binding pocket and loss of nitrogen-mediated hydrogen bonding [3] [8].
  • Membrane Permeability: Decreases 6-fold (PAMPA log Pₑ = -3.1 vs. parent -1.9), limiting cellular uptake [3].
  • Metabolic Interconversion: Reversibly reduced to vandetanib in vivo by gut microbiota and hepatic reductases, contributing to prolonged parent drug exposure [2] [5].
  • Protein Binding: Reduced albumin affinity (82% bound vs. 91% for parent) correlates with higher unbound plasma fractions [7].

Table 3: Functional Comparison with Vandetanib

PropertyN-Oxide VandetanibVandetanibFold-Change
RET Kinase InhibitionIC₅₀ >10 μMIC₅₀ 130 nM>77-fold ↓
Caco-2 Permeability0.8 ×10⁻⁶ cm/s4.9 ×10⁻⁶ cm/s6-fold ↓
Plasma Protein Binding82%91%1.1-fold ↓
In Vivo ReductionYes (enzymatic)N/A

Synthetic Pathways and Derivatization Strategies

Synthesis of N-oxide vandetanib occurs via enzymatic and chemical routes:

  • Enzymatic Synthesis: Primarily catalyzed by flavin-containing monooxygenases FMO1 and FMO3 (human liver/kidney), with kinetic parameters: Kₘ = 38 μM, Vₘₐₓ = 12 pmol/min/mg protein. CYP3A4 contributes minimally (<5% total oxidation) [3] [5].
  • Chemical Oxidation: Achieved using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (yield: 92%), or H₂O₂/SeO₂ (yield: 78%). The reaction is regioselective for the piperidine nitrogen due to steric accessibility [5] [8].
  • Derivatization: N-Oxide serves as a precursor for:
  • Quaternary ammonium salts (e.g., methylation to trimethylamine-N-oxide derivatives).
  • Coordination complexes with transition metals (e.g., Pt(II) chelates for anticancer prodrugs).
  • Bioreducible prodrugs activated by hypoxic tumor reductases [8].
  • Analytical Isolation: Purified via semi-preparative HPLC (C18 column; acetonitrile/10mM ammonium formate pH 4.1 gradient), with retention time shift (Rₜ = 54.7 min vs. parent 50.3 min) [1] [5].

Properties

CAS Number

1797030-22-8

Product Name

N-Oxide vandetanib

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine

Molecular Formula

C22H24BrFN4O3

Molecular Weight

491.361

InChI

InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)

InChI Key

CNFXJGPXGDNUHJ-UHFFFAOYSA-N

SMILES

C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.